5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.ClH/c10-5-8-7-4-3-6-1-2-9(4)5;/h6H,1-3H2,(H,8,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNCXIRYENDRCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NNC2=O)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Pyrazine Precursors
A widely employed strategy involves the cyclocondensation of hydrazine derivatives with substituted pyrazines. In the patent CN102796104A, a related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride, is synthesized via a three-step process. Adapting this method for the target compound requires substituting trifluoroacetic anhydride with a hydroxyl-introducing reagent.
Procedure :
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Step 1 : Ethanol and hydrazine hydrate are heated to 58°C, followed by dropwise addition of 2-chloropyrazine. The mixture reacts at 60–61°C for 15 hours, yielding a hydrazine-pyrazine intermediate after pH adjustment and extraction.
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Step 2 : The intermediate undergoes cyclization with a hydroxyl donor (e.g., hydroxylamine hydrochloride) in chlorobenzene under acidic conditions (methanesulfonic acid, 50°C). This step forms the triazolo ring.
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Step 3 : Hydrogenation with palladium/carbon (10% wt) in ethanol under 4 bar H₂ pressure reduces the pyrazine ring to a tetrahydro derivative. Final treatment with HCl in ethanol yields the hydrochloride salt.
Key Parameters :
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated derivatives can be treated with nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrazines, which can be further functionalized for specific applications .
Scientific Research Applications
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it can inhibit c-Met and VEGFR-2 kinases, leading to antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolopyrazine Core
3-(Trifluoromethyl) Derivatives
- 7-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (CAS: 887344-13-0)
- Molecular Formula : C₇H₁₁Cl₂F₃N₄
- Key Features : A trifluoromethyl (-CF₃) group at position 3 and a methyl group at position 5. The -CF₃ group enhances metabolic stability and lipophilicity compared to the hydroxyl group in the target compound .
- Applications : Used in medicinal chemistry for kinase inhibition and as a precursor to bioactive molecules .
8-Methyl-3-(Trifluoromethyl) Dihydrochloride
- Molecular Formula : C₇H₁₁Cl₂F₃N₄
- Key Features : Similar to the above but with methyl substitution at position 6. The dihydrochloride salt improves crystallinity and stability .
3-(Trifluoromethyl)-5,6,7,8-Tetrahydro[1,2,4]Triazolo[4,3-a]Pyrazine Hydrochloride
Ring System and Functional Group Modifications
{4H,5H,6H,7H-[1,2,3]Triazolo[1,5-a]Pyrazin-3-yl}Methanol Hydrochloride
- Molecular Formula : C₆H₁₁ClN₄O
- Key Features: A [1,2,3]triazolo[1,5-a]pyrazine core instead of [1,2,4], with a methanol group at position 3.
8-Chloro-1,2,4-Triazolo[4,3-a]Pyrazin-3-(2H)-one Derivatives
Pharmacologically Active Analogues
Sitagliptin Intermediate (3-(Trifluoromethyl)-5,6,7,8-Tetrahydro[1,2,4]Triazolo[4,3-a]Pyrazine Hydrochloride)
- Role : Critical intermediate in sitagliptin synthesis, a DPP-4 inhibitor for type 2 diabetes. The trifluoromethyl group improves binding affinity to the DPP-4 active site .
- Comparison : Unlike the hydroxyl group in the target compound, -CF₃ provides greater hydrophobic interactions but may reduce solubility .
3-{[(4-Ethenylphenyl)Methyl]Sulfanyl}-7-(3-Methoxyphenyl)-7H,8H-[1,2,4]Triazolo[4,3-a]Pyrazin-8-one
Structural and Functional Comparison Table
Biological Activity
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- IUPAC Name : 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
- Molecular Formula : C6H8ClF3N4
- Molecular Weight : 228.6 g/mol
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazolo-pyrazine derivatives. For instance:
- In vitro tests demonstrated that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds related to this compound showed inhibition percentages of up to 94.5% against E. coli and 67.3% against Pseudomonas aeruginosa at concentrations of 50 µg/mL .
| Compound | Bacterial Strain | Inhibition Percentage |
|---|---|---|
| 5H-Pyrazine Derivative | E. coli | 94.5% |
| 5H-Pyrazine Derivative | P. aeruginosa | 67.3% |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored through various experimental models:
- A study indicated that derivatives of triazolo-pyrazines exhibited anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines in vitro . These findings suggest a mechanism that could be beneficial in treating inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Receptor Modulation : It may act on various receptors to modulate inflammatory responses and bacterial growth.
Case Study 1: Antibacterial Efficacy
A detailed investigation into the antibacterial efficacy of triazolo-pyrazines was conducted where several derivatives were synthesized and tested:
- The study found that modifications in the chemical structure significantly influenced antibacterial activity. For example, the introduction of trifluoromethyl groups enhanced the potency against E. coli and Pseudomonas aeruginosa .
Case Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory properties of triazolo derivatives:
Q & A
Q. What are the foundational synthetic routes for 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride?
The compound is synthesized via cyclization of 3-hydrazinopyrazin-2(1H)-one derivatives with carboxylic acids. A typical procedure involves reacting an acid (15 mmol) with carbonyldiimidazole (15 mmol) in anhydrous DMFA at 100°C for 1 hour, followed by refluxing with N1-aryl/benzyl-3-hydrazinopyrazin-2-one for 24 hours. The product is isolated via precipitation and recrystallization from DMFA/i-propanol .
Q. Which spectroscopic techniques are standard for structural confirmation?
1H NMR, IR spectroscopy, and elemental analysis are routinely used. For example, 1H NMR (DMSO-d6) resolves aromatic protons and substituents, while IR confirms functional groups like C=O and N-H. Elemental analysis validates purity .
Q. What solvents and reaction conditions are commonly employed in synthesis?
DMFA is a preferred solvent due to its high polarity and stability at elevated temperatures (e.g., 100°C). Reflux durations vary (e.g., 24 hours in ), and isolation often involves i-propanol for precipitation .
Q. What is the role of hydrochloride salt formation?
Hydrochloride salts enhance solubility and stability, critical for pharmacological testing. For example, trifluoromethyl-substituted derivatives are synthesized as hydrochlorides to improve bioavailability .
Advanced Research Questions
Q. How can synthetic yields be optimized for triazolo-pyrazine derivatives?
Key parameters include solvent selection (DMFA vs. AcOH), reaction time (1–24 hours), and stoichiometric ratios. achieved high yields using a 1.5:1 acid-to-hydrazine ratio and prolonged reflux . Contradictions in yields across studies may arise from variations in acid substituents or purification methods .
Q. How are computational methods integrated with experimental data to resolve structural ambiguities?
Molecular docking (e.g., targeting 14α-demethylase lanosterol, PDB:3LD6) and SwissADME predictions are used to correlate structure-activity relationships. For instance, lipophilicity (LogP) and solubility parameters guide derivative optimization .
Q. What strategies address discrepancies in reported biological activities?
Cross-referencing substituent effects is critical. For example, 3-(trifluoromethyl) groups ( ) enhance antifungal activity compared to methyl or aryl substituents. Assay conditions (e.g., enzyme concentration, incubation time) must also be standardized .
Q. How do reaction intermediates influence final product purity?
Intermediate 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol ( ) requires rigorous purification (e.g., chromatography) to avoid side products. Contaminants like unreacted hydrazines can skew pharmacological results .
Q. What advanced characterization techniques validate salt formation?
X-ray crystallography and mass spectrometry (MS) confirm salt stoichiometry. For example, HCl adducts show distinct Cl⁻ peaks in MS and crystallographic unit cell parameters .
Q. How are pharmacokinetic properties predicted for novel derivatives?
Tools like SwissADME analyze LogP, topological polar surface area (TPSA), and drug-likeness. Celecoxib is often a reference compound for comparing bioavailability .
Data Analysis and Contradiction Resolution
Q. How to interpret conflicting solubility data across studies?
Solubility varies with salt form (e.g., hydrochloride vs. free base) and pH. For instance, hydrochloride salts ( ) show higher aqueous solubility than neutral analogs. Measurements must specify solvent systems (e.g., PBS vs. DMSO) .
Q. Why do certain derivatives exhibit inconsistent enzyme inhibition?
Structural flexibility of the triazolo-pyrazine core may lead to variable binding modes. Molecular dynamics simulations can identify conformational stability in enzyme active sites .
Q. How to reconcile differences in synthetic yields for analogous compounds?
Substituent electronic effects (e.g., electron-withdrawing groups like CF3) may accelerate cyclization. Kinetic studies using in-situ NMR or HPLC monitoring can clarify reaction pathways .
Methodological Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
